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Introduction

Tyrosinase, an enzyme crucial for melanin synthesis, is a well-established tumor-associated

antigen (TAA) in melanoma. Its expression is largely restricted to melanocytes and melanoma

cells, making it an attractive target for cancer immunotherapy. This technical guide focuses on

a specific epitope of human tyrosinase, the 9-amino acid peptide spanning residues 206-214

(sequence: AFLPWHRLF). This peptide is recognized by cytotoxic T lymphocytes (CTLs) in the

context of the Human Leukocyte Antigen (HLA)-A24 allele, an HLA type prevalent in Asian and

Caucasian populations. This document provides a comprehensive overview of the

immunobiology of the Tyrosinase (206-214) peptide, methodologies for its study, and its

application in melanoma immunotherapy.

Immunobiology of Tyrosinase (206-214)
The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a naturally

processed and presented epitope on the surface of melanoma cells that express both

tyrosinase and the HLA-A*2402 molecule.[1][2] This peptide is recognized by tumor-infiltrating

lymphocytes (TILs), indicating its relevance in the natural anti-tumor immune response.[1] The

recognition of this peptide by the T-cell receptor (TCR) on CD8+ CTLs triggers a signaling

cascade that leads to the destruction of the melanoma cell.
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HLA-A24 Restriction
The presentation of the Tyrosinase (206-214) peptide to T cells is restricted by the HLA-A24

allele, specifically HLA-A2402.[1][2] This restriction is a critical factor in the design of peptide-

based vaccines and T-cell therapies, as these interventions will only be effective in patients

carrying this specific HLA type. The HLA-A2402 allele is one of the most common HLA-A

alleles in many populations, making this peptide a relevant target for a significant number of

melanoma patients.[2]

Quantitative Data
While extensive research has confirmed the immunogenicity of the Tyrosinase (206-214)

peptide, specific quantitative data on its binding affinity and direct correlation with clinical

outcomes in single-peptide trials are limited in publicly available literature. The following tables

summarize available quantitative data from studies involving multi-peptide vaccines that include

the Tyrosinase (206-214) epitope.

Parameter Value Method Reference

Peptide Sequence AFLPWHRLF - [1]

HLA Restriction HLA-A2402
T-cell recognition

assays
[1][2]

Binding to HLA-A2402 Confirmed
T2 cell stabilization

assay
[3]

Table 1: Physicochemical and Immunological Properties of Tyrosinase (206-214)
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Clinical Trial

Identifier

Vaccine

Composition

Patient

Population

T-Cell

Response to

Tyrosinase

(206-214)

Clinical

Outcome
Reference

NCT0001938

3

Multi-peptide

vaccine

including

Tyrosinase

(206-214)

Metastatic

Melanoma

(HLA-A24

positive)

Not

specifically

detailed for

this peptide

Limited

clinical

activity

observed.

[4]

Phase I

Study

(Japan)

Dendritic

cells pulsed

with a

cocktail of 5

peptides

including a

tyrosinase

peptide for

HLA-A24

Metastatic

Melanoma

(HLA-A24

positive)

0.34% of

CD8+ cells

were

tetramer-

positive for

tyrosinase-

HLA-A24 in

one

responding

patient.

1 Complete

Response, 1

Partial

Response, 1

Stable

Disease, 6

Progressive

Disease

[5]

Phase II Trial

Vaccination

with various

tyrosinase

peptides +

GM-CSF

Stage IV

Melanoma

Induction of

tyrosinase-

reactive T

cells in 4 of

18 patients.

1 mixed

response, 2

stable

disease.

[4]

Table 2: Summary of Clinical Trials Involving Tyrosinase Peptides

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the immunogenicity and

efficacy of the Tyrosinase (206-214) peptide. The following sections provide protocols for key

experiments.

Interferon-gamma (IFN-γ) ELISpot Assay
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The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-

secreting T cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are stimulated with the

Tyrosinase (206-214) peptide. If the patient has T cells that recognize this peptide, they will be

activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the

surface of a microplate well. A second, enzyme-linked antibody is then used to detect the

captured IFN-γ, resulting in the formation of a colored spot for each IFN-γ-secreting cell.

Protocol:

Plate Coating:

Pre-wet a 96-well PVDF plate with 35% ethanol for 1 minute.

Wash the plate three times with sterile phosphate-buffered saline (PBS).

Coat the wells with a capture antibody specific for human IFN-γ (e.g., 1-D1K) at a

concentration of 15 µg/mL in sterile PBS.

Incubate the plate overnight at 4°C.

Cell Preparation and Stimulation:

Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.

Wash the cells and resuspend them in complete RPMI-1640 medium.

Wash the coated plate five times with sterile PBS.

Block the plate with complete RPMI-1640 medium for at least 30 minutes at room

temperature.

Add the Tyrosinase (206-214) peptide to the appropriate wells at a final concentration of

10 µg/mL.

Add the PBMC suspension to the wells at a density of 2 x 10^5 cells/well.
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Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.

Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.

Detection and Development:

Wash the plate five times with PBS.

Add a biotinylated detection antibody specific for human IFN-γ (e.g., 7-B6-1-biotin) at 1

µg/mL in PBS with 0.5% fetal calf serum (FCS).

Incubate for 2 hours at room temperature.

Wash the plate five times with PBS.

Add Streptavidin-Alkaline Phosphatase (ALP) diluted 1:1000 in PBS with 0.5% FCS.

Incubate for 1 hour at room temperature.

Wash the plate five times with PBS.

Add a substrate solution (e.g., BCIP/NBT-plus) and allow spots to develop (5-30 minutes).

Stop the reaction by washing thoroughly with tap water.

Allow the plate to dry and count the spots using an ELISpot reader.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells presenting the Tyrosinase (206-

214) peptide.

Principle: Target cells (e.g., HLA-A24 positive melanoma cell line or peptide-pulsed T2 cells)

are labeled with radioactive ⁵¹Cr. These labeled target cells are then co-cultured with effector T

cells. If the T cells recognize and kill the target cells, the ⁵¹Cr is released into the supernatant.

The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Protocol:
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Target Cell Labeling:

Harvest target cells and resuspend them in culture medium.

Incubate the cells with 50-100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

Wash the labeled cells three times with culture medium to remove unincorporated ⁵¹Cr.

Resuspend the cells at a concentration of 1 x 10^5 cells/mL.

Co-culture:

Plate the labeled target cells in a 96-well round-bottom plate at 1 x 10^4 cells/well.

Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

Include control wells for spontaneous release (target cells with medium only) and

maximum release (target cells with a detergent like Triton X-100).

Incubate the plate for 4-6 hours at 37°C.

Measurement of ⁵¹Cr Release:

Centrifuge the plate at 200 x g for 5 minutes.

Carefully collect a portion of the supernatant from each well.

Measure the radioactivity in the supernatant using a gamma counter.

Calculation of Specific Lysis:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the recognition of the Tyrosinase (206-

214) antigen is essential for a deeper understanding. The following diagrams, generated using
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the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

TCR Signaling Pathway upon Tyrosinase (206-214)-HLA-A24 Recognition
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Caption: TCR signaling cascade initiated by the recognition of the Tyrosinase (206-214)

peptide presented by HLA-A24.
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Click to download full resolution via product page

Caption: A generalized workflow for the discovery, validation, and clinical development of a

melanoma antigen peptide.

Conclusion
The human Tyrosinase (206-214) peptide is a promising target for the development of

immunotherapies for HLA-A24 positive melanoma patients. Its recognition by tumor-infiltrating

lymphocytes highlights its in vivo relevance. While challenges remain in optimizing vaccine

efficacy and demonstrating a direct correlation between the response to this single peptide and

clinical outcomes in large patient cohorts, ongoing research into combination therapies and

improved vaccine adjuvants holds promise. The experimental protocols and workflows detailed

in this guide provide a framework for researchers and drug development professionals to

further investigate and harness the therapeutic potential of this important melanoma antigen.
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[https://www.benchchem.com/product/b066410#tyrosinase-206-214-human-as-a-melanoma-
antigen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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